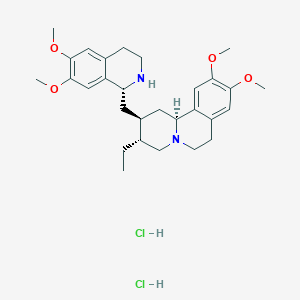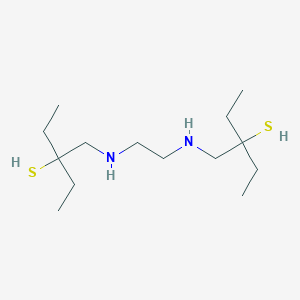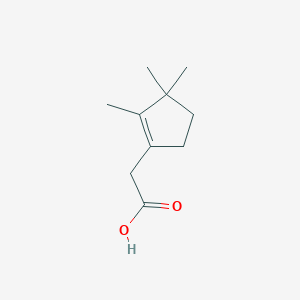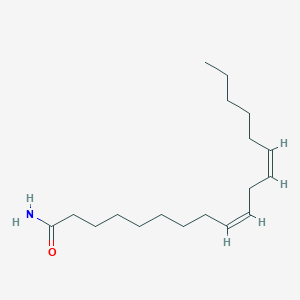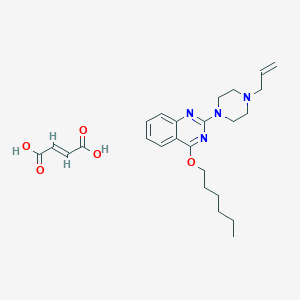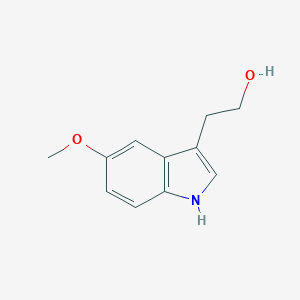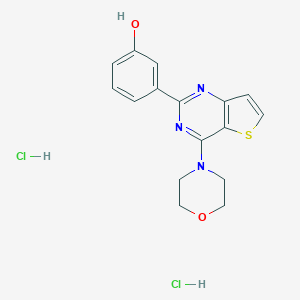
Inhibiteur de la PI3-kinase alpha 2 (chlorhydrate)
Vue d'ensemble
Description
PI3-Kinase α (PI3Kα) inhibitor 2 is an inhibitor of PI3K p110α (IC50 = 2 nM in an enzyme assay). It is selective for p110α over p110β, p110γ, and PI3K C2β (IC50s = 16, 660, and 220 nM, respectively). It also inhibits mammalian target of rapamycin (mTOR; IC50 = 49 nM). PI3Kα inhibitor 2 inhibits proliferation in A375 melanoma cells with an IC50 value of 0.58 μM.
Applications De Recherche Scientifique
Traitement du cancer
Inhibiteur de la PI3-kinase alpha 2: a été identifié comme un agent thérapeutique potentiel dans le traitement du cancer. La voie PI3K est l'une des voies les plus fréquemment activées dans les cancers humains, affectant près de 50 % des tumeurs malignes . Les inhibiteurs ciblant cette voie peuvent aider à gérer la tumorigenèse et la résistance aux médicaments. La capacité du composé à inhiber sélectivement l'isoforme PI3Kα en fait un candidat prometteur pour la médecine de précision en oncologie, en particulier pour les cancers présentant des mutations de PIK3CA .
Surmonter la résistance aux médicaments
La dysrégulation de la signalisation PI3Kα est couramment associée à la résistance aux médicaments dans la thérapie anticancéreuse. En inhibant spécifiquement l'isoforme PI3Kα, Inhibiteur de la PI3-kinase alpha 2 peut aider à surmonter la résistance à d'autres médicaments anticancéreux. Cela pourrait conduire à de meilleurs résultats dans les traitements où une résistance s'est développée en raison de mutations du gène PIK3CA ou de la suppression du suppresseur de tumeur PTEN .
Thérapie ciblée pour le cancer du sein
La FDA a approuvé des médicaments ciblant la voie PI3Kα pour le traitement du cancer du sein. Inhibiteur de la PI3-kinase alpha 2 pourrait faire partie d'une nouvelle vague de thérapies ciblées qui offrent plus de spécificité et moins d'effets secondaires par rapport à la chimiothérapie traditionnelle. Sa forte sélectivité pour l'isoforme PI3Kα en fait un outil précieux pour développer des traitements pour les patientes atteintes d'un cancer du sein présentant des profils génétiques spécifiques .
Modélisation pharmacophore
Inhibiteur de la PI3-kinase alpha 2: peut servir de composé modèle pour la modélisation pharmacophore dans la découverte de médicaments. En comprenant sa relation structure-activité, les chercheurs peuvent concevoir de nouveaux composés qui imitent sa capacité à inhiber l'isoforme PI3Kα. Cela peut conduire à la découverte de nouveaux médicaments présentant des profils d'efficacité et de sécurité améliorés pour diverses maladies .
Maladies inflammatoires
La voie PI3K est également impliquée dans la régulation des réponses immunitaires. Inhibiteur de la PI3-kinase alpha 2 pourrait être exploré comme traitement des maladies inflammatoires en modulant l'activité des cellules immunitaires. Son effet inhibiteur sur l'isoforme PI3Kα peut aider dans les cas où la voie PI3K/Akt est suractive, comme dans certaines maladies auto-immunes .
Tumeurs malignes des leucocytes
Étant donné que l'isoforme PI3Kδ est principalement exprimée dans les cellules hématopoïétiques, les inhibiteurs comme Inhibiteur de la PI3-kinase alpha 2 qui ciblent l'isoforme PI3Kα pourraient avoir des implications dans le traitement des tumeurs malignes des leucocytes. En inhibant une voie qui favorise la prolifération des cellules cancéreuses, elle peut fournir une stratégie thérapeutique pour les cancers du sang où la voie PI3K/Akt est dysrégulée .
Mécanisme D'action
Target of Action
The primary target of PI3-Kinase alpha Inhibitor 2 (hydrochloride), also known as 3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride, is the p110α catalytic subunit of PI3K . This subunit is encoded by the PIK3CA gene, which is frequently mutated in solid tumors . The PI3K p110α plays a crucial role in various biological processes, including proliferation, survival, differentiation, and metabolism .
Biochemical Pathways
The inhibition of PI3K p110α affects the PI3K/Akt/mTOR signaling pathway . This pathway is involved in cell growth and survival, and its dysregulation is commonly associated with tumorigenesis . By inhibiting PI3K p110α, the compound prevents the generation of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt to the plasma membrane . This, in turn, affects downstream effector kinase pathways, including the mTOR, ERK1/2, p38 MAPK, NF-kappa-B, and JNK/SAPK pathways .
Pharmacokinetics
The compound is a potent inhibitor of PI3K p110α, with an IC50 value of 2 nM in an enzyme assay . It shows selectivity for p110α over p110β, p110γ, and PI3K C2β, with IC50 values of 16, 660, and 220 nM, respectively . .
Result of Action
The inhibition of PI3K p110α by the compound leads to a decrease in the production of PIP3, thereby reducing the activation of downstream signaling pathways involved in cell growth, survival, and other processes . This can result in reduced cell proliferation and increased apoptosis, particularly in cancer cells with overactive PI3K signaling .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules and the cellular context can affect the compound’s action . Additionally, factors such as pH and temperature can potentially influence the stability of the compound.
Analyse Biochimique
Biochemical Properties
PI3-Kinase alpha Inhibitor 2 (hydrochloride) plays a significant role in biochemical reactions. It interacts with the PI3Kα isoform, a lipid messenger in cellular biology . This interaction leads to the inhibition of the PI3Kα isoform, which is crucial in cancer research as abnormal activation of PI3Kα has been identified in many human tumors .
Cellular Effects
The effects of PI3-Kinase alpha Inhibitor 2 (hydrochloride) on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce monocyte chemotaxis, macrophage migration, increased intracellular lipid accumulation, neovascularization, and smooth muscle cell proliferation and dysfunction in lesions .
Molecular Mechanism
The molecular mechanism of action of PI3-Kinase alpha Inhibitor 2 (hydrochloride) involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It targets the active sites of both holoenzymes, inhibiting the pathway upstream as well as downstream of AKT, thus more efficiently inhibiting the PI3K/Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, PI3-Kinase alpha Inhibitor 2 (hydrochloride) has shown changes in its effects. It has been observed that PI3K inhibitors can revert cancer cell resistance to a broad range of therapies, including chemotherapy, radiation, and targeted therapies .
Metabolic Pathways
PI3-Kinase alpha Inhibitor 2 (hydrochloride) is involved in several metabolic pathways. It plays a role in the PI3K/Akt/mTOR signaling pathway, which regulates a wide range of cellular processes including protein synthesis, cell survival, proliferation, differentiation, senescence, motility, angiogenesis, and metabolism .
Subcellular Localization
It is known that PI3K enzymes are integral in lipid signaling and membrane trafficking to mediate a wide variety of cellular processes .
Propriétés
IUPAC Name |
3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S.2ClH/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19;;/h1-4,9-10,20H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSXNMUJNQUDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)
